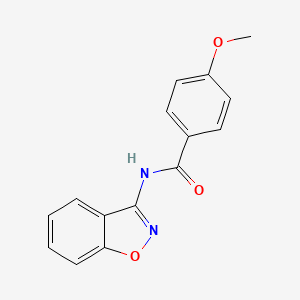
N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: It may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the materials science field, benzoxazole derivatives are explored for their use in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide is not well-documented. similar benzoxazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific active sites, inhibiting enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
- 2-(1,2-benzoxazol-3-yl)-N-methyl-N-(2-methylphenyl)acetamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 2-(1,2-benzoxazol-3-yl)-N-(3-ethynylphenyl)acetamide
Uniqueness: N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group at the para position of the benzamide moiety. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other benzoxazole derivatives .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-8-6-10(7-9-11)15(18)16-14-12-4-2-3-5-13(12)20-17-14/h2-9H,1H3,(H,16,17,18) |
InChI Key |
VNHGFVBTJPVUHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















